tert-butyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
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Overview
Description
tert-Butyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate: is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. They are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . This compound is of interest due to its potential biological and pharmaceutical properties.
Preparation Methods
The synthesis of tert-butyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methyl coumarin with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dry acetone at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Chemical Reactions Analysis
tert-Butyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted coumarin derivatives with potential biological activities.
Scientific Research Applications
tert-Butyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate: has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells . Additionally, its antimicrobial properties may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways .
Comparison with Similar Compounds
tert-Butyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate: can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methyl coumarin: A precursor in the synthesis of the target compound, known for its fluorescent properties and use in dye production.
Warfarin: A well-known anticoagulant derived from coumarin, used in the treatment of blood clots.
Dicoumarol: Another anticoagulant with a similar mechanism of action to warfarin.
The uniqueness of This compound lies in its specific structural modifications, which may confer enhanced biological activities and improved pharmacokinetic properties compared to other coumarin derivatives .
Properties
Molecular Formula |
C18H22O5 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate |
InChI |
InChI=1S/C18H22O5/c1-10-11(2)17(20)22-16-12(3)14(8-7-13(10)16)21-9-15(19)23-18(4,5)6/h7-8H,9H2,1-6H3 |
InChI Key |
MKHUCLQRZWVOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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